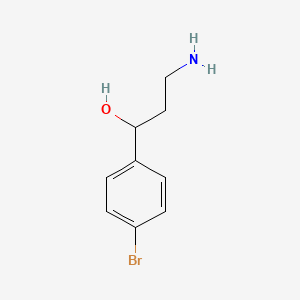
3-Amino-1-(4-bromophenyl)propan-1-ol
Übersicht
Beschreibung
“3-Amino-1-(4-bromophenyl)propan-1-ol” is an organic compound with the molecular formula C9H12BrNO. It has a molecular weight of 230.1 . The compound is a derivative of aminopropanol, which is one of the simplest aminopropanols .
Molecular Structure Analysis
The InChI code for “3-Amino-1-(4-bromophenyl)propan-1-ol” is 1S/C9H12BrNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Synthesis
3-Amino-1-(4-bromophenyl)propan-1-ol, identified as compound 3a, has been utilized in the synthesis of antimicrobial agents. The process involves its reaction with tert-butyloxy anhydride and subsequent steps leading to the formation of compounds with potential antimicrobial properties. These compounds are characterized by various analytical techniques and screened for their antimicrobial activity (Doraswamy & Ramana, 2013).
Photophysical Properties for Biomarker Development
A study focusing on the toxic effects of amphyphylic triazoanilines, synthesized from cardanol and glycerol, reveals the photophysical properties of these compounds. They show potential as fluorescent biomarkers for biodiesel quality control, demonstrating low acute toxicity to various biological models. This research suggests the safe use of these compounds as markers, contributing to environmental health and aligning with green chemistry principles (Pelizaro et al., 2019).
Corrosion Inhibition
Tertiary amines synthesized from 1,3-di-amino-propan-2-ol, including compounds similar to 3-amino-1-(4-bromophenyl)propan-1-ol, have been evaluated for their inhibitive performance on carbon steel corrosion. These amines act as anodic inhibitors, forming protective layers on metal surfaces, with one of the compounds, DEAP, showing a promising inhibition efficiency of 95%. The study underscores the potential of these amines as corrosion inhibitors in industrial applications (Gao, Liang, & Wang, 2007).
Enzymatic Resolution in Drug Synthesis
3-Amino-1-(4-bromophenyl)propan-1-ol derivatives have been subject to enzymatic resolution for the production of pharmaceutical compounds. For instance, the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through Candida antarctica lipase A (CAL-A) catalyzed acylation is an essential step in synthesizing the drug (S)-dapoxetine. This study highlights the significance of enzymatic processes in the asymmetric synthesis of pharmaceuticals (Torre, Gotor‐Fernández, & Gotor, 2006).
Synthesis of Polyamines for Biological Applications
A synthesis method for polyamines has been developed using 3-amino-propan-1-ol as a starting material. This method is significant for producing multifunctional polycationic polyamines, which have applications in drug and gene delivery. The broad range of potential polyamine products due to the versatility of the method and the non-toxic nature of the synthesized poly(ether imine) dendrimers make them suitable for biological studies (Cassimjee, Marin, & Berglund, 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that the compound is a useful reagent in the synthesis of certain derivatives with fungicidal properties .
Biochemical Pathways
Given its potential fungicidal properties, it may interfere with pathways essential for fungal growth and survival .
Result of Action
Given its potential use in the synthesis of fungicidal compounds, it may result in the inhibition of fungal growth .
Eigenschaften
IUPAC Name |
3-amino-1-(4-bromophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWDVKVULHKPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCN)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-bromophenyl)propan-1-ol | |
CAS RN |
634915-13-2 | |
| Record name | 3-amino-1-(4-bromophenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








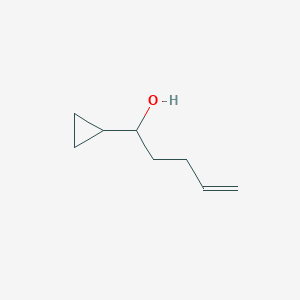
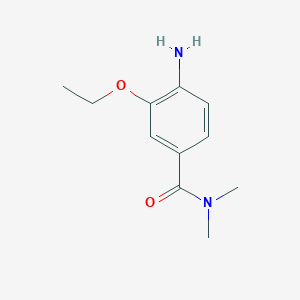
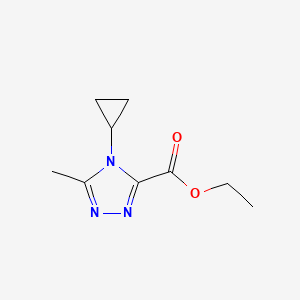

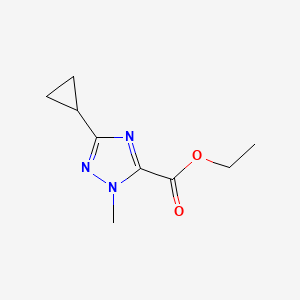
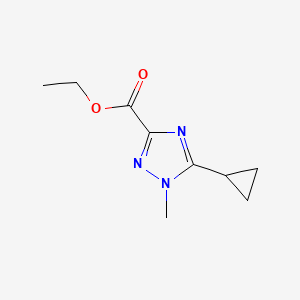

![3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1374058.png)
